molecular formula C9H10N2O3 B13273000 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13273000
M. Wt: 194.19 g/mol
InChI Key: FATVQUYQHMFABQ-UHFFFAOYSA-N
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Description

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid is a synthetic 1,3-oxazole derivative characterized by a pent-4-yn-2-yl amino substituent at the 2-position of the oxazole ring and a carboxylic acid group at the 4-position.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(pent-4-yn-2-ylamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-3-4-6(2)10-9-11-7(5-14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13)

InChI Key

FATVQUYQHMFABQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of pent-4-yn-2-amine, which is then reacted with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ruthenium to facilitate the formation of the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated structures.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of amino-substituted oxazole compounds.

Scientific Research Applications

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3-Oxazole-4-carboxylic Acid Derivatives

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Biological Activity Reference
2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid Pent-4-yn-2-yl amino 210.25* Not reported (inference: potential for conjugation/antimicrobial use)
2-Phenyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid Pentahydroxyhexyl methylamino-phenyl Vasoactive activity (50–100 μmol/l)
2-Methyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid Pentahydroxyhexyl methylamino-methyl Vasoconstrictor activity (1–50 μmol/l)
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid Methyl 141.12 No bioactivity reported; high purity (>95%)
2-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid Thiophene 195.20 Not reported (heteroaryl may enhance π-π interactions)
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid 2-Methylpyridinyl 204.19 High purity (98%); potential fungicidal use
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid Benzyloxycarbonyl amino 338.38 Synthetic intermediate (priced at €899/g)

*Calculated based on molecular formula C₉H₁₀N₂O₃.

Key Findings

Impact of Alkyne vs. Hydrophilic Groups : The pent-4-yn-2-yl group in the target compound contrasts with hydrophilic substituents like the pentahydroxyhexyl group in . The latter demonstrates concentration-dependent vasoactive effects, suggesting that polar substituents enhance vascular interactions, while alkyne groups may favor targeted drug delivery via bioorthogonal chemistry .

Aromatic vs. Methyl groups () simplify the structure but reduce bioactivity, highlighting the necessity of functionalized side chains for pharmacological efficacy .

Biological Activity Trends :

  • Antimicrobial activity is prominent in 1,3-oxazoles with bulky or heteroaromatic substituents (e.g., A-33853 in ) .
  • Vasoactive effects correlate with hydroxyl-rich substituents, as seen in .

Biological Activity

The compound 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following features:

  • Functional Groups : Contains an oxazole ring, an amino group, and a carboxylic acid.
  • Molecular Formula : C₈H₉N₃O₃

The compound exhibits properties typical of heterocycles, which often serve as scaffolds in drug design due to their versatility and ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxazole moiety. For instance:

  • Mechanism : Oxazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.
  • Case Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies indicated that the compound inhibited bacterial growth at low concentrations, suggesting a potential for development into an antibiotic agent .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like this compound may modulate inflammatory responses:

  • Mechanism : The compound has been observed to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
  • Inhibition Studies : Demonstrated inhibition of specific enzymes involved in inflammation and tumor progression.
  • Structure Activity Relationship (SAR) : Variations in the substituents on the oxazole ring significantly affect biological activity, indicating that careful design can enhance efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of oxazole-carboxylic acid derivatives typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., oxazolo-pyridine carboxylic acids) are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization under catalytic conditions using palladium or copper . Solvent selection (e.g., DMF or toluene) and temperature control are critical to minimize side reactions. Yields can vary between 40–70% depending on catalyst efficiency and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the presence of the pent-4-yn-2-yl group (distinct alkyne proton at ~2.5 ppm) and oxazole ring protons (aromatic region, 7–8 ppm) .
  • HPLC/MS : Confirm molecular weight (expected [M+H]+^+ ~237.2) and purity (>95% by area-under-curve analysis) .
  • FTIR : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and alkyne C≡C (~2100 cm1^{-1}) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : Oxazole-carboxylic acids generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or non-polar solvents. For solubility testing, prepare a 10 mM stock in DMSO and perform serial dilutions in aqueous buffers (pH 2–9) to assess stability and aggregation .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final cyclization step?

  • Methodological Answer : Low yields may arise from incomplete cyclization or competing side reactions. Strategies include:
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)2_2, CuI) or ligands (e.g., PPh3_3) to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency by 20–30% compared to conventional heating .
  • In Situ Monitoring : Use TLC or inline IR to detect intermediates and adjust reaction parameters dynamically .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases) based on the oxazole-carboxylic acid scaffold .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for functionalization .
  • MD Simulations : Assess stability in aqueous environments over 100-ns trajectories to guide formulation studies .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Mitigation steps:
  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing spectral changes at 25–80°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Elemental Analysis : Verify stoichiometry (C, H, N) to rule out impurities .

Q. What safety protocols are recommended for handling this compound given structural analogs’ toxicity profiles?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (oral/dermal LD50_{50}) in vitro .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

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